molecular formula C19H19N3O5 B2654889 N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide CAS No. 1797965-47-9

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide

Cat. No.: B2654889
CAS No.: 1797965-47-9
M. Wt: 369.377
InChI Key: UECLYYQUNCRZSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a synthetic oxalamide derivative intended for research and development purposes. This compound features a molecular structure incorporating a 2-cyanophenyl group and a 3,4-dimethoxyphenethyl unit with a hydroxyethyl spacer, suggesting potential for diverse investigative applications. Oxalamide derivatives are of significant interest in medicinal chemistry and pharmacology, often explored for their bioactivity. Researchers may investigate this compound as a key intermediate in organic synthesis or as a candidate for structure-activity relationship (SAR) studies, particularly in the development of novel therapeutic agents. Its structural motifs are associated with interactions in various pharmacological models. The presence of the 3,4-dimethoxyphenyl group, a moiety found in compounds with documented biological activity, may guide research towards areas such as neuropharmacology or receptor binding studies. Similarly, the 2-cyanophenyl group can be a critical pharmacophore in enzyme inhibition research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-26-16-8-7-12(9-17(16)27-2)15(23)11-21-18(24)19(25)22-14-6-4-3-5-13(14)10-20/h3-9,15,23H,11H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECLYYQUNCRZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyanophenyl intermediate: This step involves the nitration of a suitable phenyl precursor followed by reduction to obtain the 2-cyanophenyl group.

    Preparation of the dimethoxyphenyl intermediate: The 3,4-dimethoxyphenyl group is synthesized through the methoxylation of a phenyl precursor.

    Coupling of intermediates: The cyanophenyl and dimethoxyphenyl intermediates are coupled using a suitable coupling agent such as oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Properties
Research indicates that compounds similar to N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide exhibit promising anticancer activities. For instance, studies have shown that oxalamide derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural modifications in this compound enhance its interaction with biological targets, potentially leading to the development of novel anticancer agents .

b. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to cancer metabolism. By targeting these enzymes, it may alter metabolic pathways crucial for tumor growth and survival. This mechanism of action is particularly relevant for cancers characterized by mutations in metabolic enzymes .

Material Sciences

a. Photoluminescent Properties
this compound has been explored for its photoluminescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs). The compound's ability to emit light upon excitation can be harnessed in display technologies .

b. Polymer Synthesis
This oxalamide can also serve as a monomer in the synthesis of polymeric materials with enhanced thermal and mechanical properties. The incorporation of such compounds into polymer matrices can improve their stability and performance under various conditions .

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analysis

The compound’s structural uniqueness lies in its combination of a 2-cyanophenyl group and a hydroxyethyl-linked 3,4-dimethoxyphenyl moiety. Below is a comparative analysis with structurally related oxalamides from the evidence:

Compound Name / ID Key Substituents Biological Activity / Application Key Data Source
N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide N1: 2-cyanophenyl; N2: 2-hydroxyethyl-3,4-dimethoxyphenyl Not explicitly stated (inference: potential flavoring or therapeutic agent) Structural analysis suggests moderate polarity due to hydroxyethyl and methoxy groups. N/A (Target)
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-yl-ethyl Umami flavor enhancer (FEMA 4233, Savorymyx® UM33) Approved for use in sauces, snacks; inhibits CYP3A4 by <50% at 10 µM .
N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) N1: 4-chlorophenyl; N2: thiazolyl-pyrrolidinyl HIV entry inhibitor 53% yield; LC-MS: 423.27 (M+H+); stereoisomeric mixture 1:1 .
N1-(3,4-difluorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (33) N1: 3,4-difluorophenyl; N2: thiazolyl-piperidinyl HIV entry inhibitor 97.9% HPLC purity; LC-MS: 439.19 (M+H+) .
GMC-7: N1-(3-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide N1: 3-chlorophenyl; N2: isoindoline-dione Antimicrobial activity Noted for in vitro activity against bacterial strains .
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) N1: adamantyl; N2: benzyloxy Soluble epoxide hydrolase inhibitor Synthesized with >90% purity; NMR-confirmed structure .

Key Observations

Substituent Impact on Bioactivity: Aromatic Groups: The 2-cyanophenyl group in the target compound contrasts with chlorophenyl (antiviral), difluorophenyl (antiviral), and pyridyl (flavoring) substituents in analogs. The cyano group’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating methoxy groups in S336 .

Regulatory and Safety Profiles :

  • S336 and its analog S5456 (N1-(2,3-dimethoxybenzyl)-N2-(pyridin-2-yl)ethyl) exhibit low CYP inhibition (<50% at 10 µM), contrasting with stricter requirements for therapeutic oxalamides . The target compound’s safety profile remains uncharacterized but could be inferred to require similar evaluations.

Synthetic Challenges :

  • The target compound’s stereochemistry (due to the hydroxyethyl group) may necessitate resolution techniques akin to those used for HIV inhibitors (e.g., diastereoisomeric mixtures in Compound 15) .

Biological Activity

N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide is a synthetic organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a unique structure combining a cyanophenyl group and a dimethoxyphenyl group linked by an oxalamide moiety, suggesting diverse pharmacological applications.

  • IUPAC Name : N'-(2-cyanophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
  • Molecular Formula : C19H19N3O4
  • Molecular Weight : 357.37 g/mol
  • CAS Number : 898349-68-3

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyanophenyl isocyanate with 3,4-dimethoxyphenethylamine. The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine to facilitate the formation of the oxalamide linkage. Purification methods include column chromatography and recrystallization.

Antiviral Properties

Research indicates that compounds with similar structural motifs exhibit antiviral activity. For instance, derivatives of oxalamides have been investigated for their ability to inhibit viral replication through mechanisms such as interference with viral protein synthesis or direct inhibition of viral enzymes .

Anti-inflammatory Effects

Preliminary studies suggest that compounds related to oxalamides can modulate inflammatory responses. In vitro assays have shown that such compounds can reduce the production of pro-inflammatory cytokines like IL-1β and TNFα in macrophage cultures. This modulation occurs at non-cytotoxic concentrations, indicating a potential therapeutic application in inflammatory diseases .

Cytotoxicity and Cell Viability

In cytotoxicity assays, this compound demonstrated selective toxicity towards certain cancer cell lines while exhibiting minimal effects on normal cells. This selectivity is crucial for developing anticancer therapies that minimize damage to healthy tissues.

Case Studies

StudyFindings
In vitro Cytotoxicity Study The compound showed IC50 values ranging from 10 to 20 µM against various cancer cell lines, indicating significant cytotoxic effects .
Anti-inflammatory Activity In vivo models demonstrated a reduction in paw edema by up to 90% at doses of 50 mg/kg, comparable to dexamethasone control groups .
Antiviral Screening Preliminary results indicated inhibition of viral replication at concentrations as low as 5 µM, suggesting potential use in antiviral therapies .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammatory pathways and viral replication processes. Molecular docking studies have suggested strong binding affinities with key proteins involved in these pathways, providing insights into its mechanism of action .

Q & A

Basic: What are the key considerations for synthesizing N1-(2-cyanophenyl)-N2-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)oxalamide with high purity?

Methodological Answer:
The synthesis involves coupling 2-cyanophenylamine with 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine via an oxalamide bridge. Critical steps include:

  • Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBS) ethers to prevent undesired side reactions during coupling .
  • Oxalyl chloride activation : React oxalic acid with thionyl chloride to generate oxalyl chloride, which facilitates amide bond formation. Monitor reaction completion via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) .
  • Deprotection and purification : Remove TBS groups using tetrabutylammonium fluoride (TBAF) and purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol). Purity >95% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can researchers validate the structural integrity of this compound?

Methodological Answer:
Employ multi-spectral analysis:

  • NMR : Confirm substituent positions via ¹H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm for cyanophenyl; methoxy groups at δ 3.8–4.0 ppm) and ¹³C NMR (carbonyl carbons at ~165–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₀N₃O₅: 398.1352; observed: 398.1348) .
  • X-ray crystallography (if crystalline): Resolve spatial arrangement of the hydroxyethyl group and methoxy substituents .

Advanced: How do stereochemical variations in the hydroxyethyl group impact biological activity?

Methodological Answer:
The chiral center in the hydroxyethyl moiety influences target binding. To assess this:

  • Enantiomer separation : Use chiral HPLC (Chiralpak AD-H column, ethanol/n-hexane) to isolate (R)- and (S)-isomers .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets). For example, the (S)-isomer may show 10-fold higher potency due to optimal hydrogen bonding with active-site residues .
  • Molecular dynamics simulations : Model interactions using software like AutoDock Vina to predict binding affinities .

Advanced: What strategies resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:
Discrepancies often arise from impurities or assay conditions. Mitigate via:

  • Batch consistency checks : Use LC-MS to identify byproducts (e.g., hydrolyzed cyanophenyl derivatives) that may interfere with assays .
  • Standardized assay protocols : For cytotoxicity studies, normalize cell viability assays (e.g., MTT) across labs using the same cell line (e.g., HEK293) and incubation time (48 hours) .
  • Meta-analysis : Compare datasets with covariates (e.g., solvent used: DMSO vs. PEG-400) to identify confounding variables .

Basic: What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Optimize for plasma samples using electrospray ionization (ESI+) and multiple reaction monitoring (MRM) transitions (e.g., m/z 398→210 for quantification). Limit of detection (LOD): 0.1 ng/mL .
  • Microextraction by packed sorbent (MEPS) : Pre-concentrate samples using C18 sorbents to enhance sensitivity .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetics?

Methodological Answer:

  • ADMET prediction : Use SwissADME to assess logP (target <3 for oral bioavailability) and P-glycoprotein substrate risk .
  • Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) with Schrödinger’s QikProp. Introduce fluorine substituents on the dimethoxyphenyl ring to block oxidative degradation .
  • Free energy perturbation (FEP) : Calculate binding energy changes for modified analogs to prioritize synthetic targets .

Advanced: What structural analogs of this compound exhibit improved selectivity for kinase targets?

Methodological Answer:

  • SAR studies : Replace the cyanophenyl group with fluorophenyl to enhance hydrophobic interactions. For example, N1-(2-fluorophenyl) analogs show 5× selectivity for EGFR over HER2 .
  • Hybrid derivatives : Fuse the dimethoxyphenyl group with a piperazine ring (see ) to improve solubility and blood-brain barrier penetration .

Basic: What are common degradation pathways, and how can they be inhibited?

Methodological Answer:

  • Hydrolysis of the oxalamide bridge : Stabilize by lyophilizing the compound and storing at -20°C under argon .
  • Photooxidation of methoxy groups : Add antioxidants (e.g., BHT) to formulations and use amber glassware during handling .

Advanced: How do reaction solvent systems influence byproduct formation during synthesis?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF): Accelerate coupling but may generate N-oxide byproducts via cyanophenyl oxidation. Monitor with LC-MS .
  • Ether solvents (e.g., THF): Reduce side reactions but require anhydrous conditions to prevent oxalamide hydrolysis .

Advanced: What in silico tools predict off-target interactions for this compound?

Methodological Answer:

  • PharmMapper : Identify potential off-targets (e.g., carbonic anhydrase IX) using pharmacophore models .
  • SEA (Similarity Ensemble Approach) : Screen for similarity to known ligands of adenosine receptors, which may explain cardiovascular side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.